molecular formula C9H7ClN2O2S B1458148 6-Chloroquinoline-3-sulfonamide CAS No. 1798707-42-2

6-Chloroquinoline-3-sulfonamide

货号: B1458148
CAS 编号: 1798707-42-2
分子量: 242.68 g/mol
InChI 键: HEPPYWUNAFDMBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Chloroquinoline-3-sulfonamide (CAS 1798707-42-2) is a high-purity chemical compound supplied for research purposes. This compound features a chloroquinoline scaffold linked to a sulfonamide functional group, a structure of significant interest in medicinal chemistry . The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities . Research indicates that chloroquinoline derivatives demonstrate potent cytotoxic activity, with some compounds showing promising results against lung, HeLa, colorectal, and breast cancer cell lines . The mechanism of action for such active compounds may involve the inhibition of the PI3K enzyme, a key regulator in signal transduction pathways . Furthermore, structurally related 4-aryl-6-chloro-quinoline derivatives have been identified as novel non-nucleoside agents with significant inhibitory activity against Hepatitis B Virus (HBV) DNA replication . The integration of the sulfonamide moiety, a group present in many biologically active compounds, can contribute to mechanisms such as carbonic anhydrase inhibition, which is a recognized therapeutic target . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloroquinoline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPYWUNAFDMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Crystallographic Characterization of 6 Chloroquinoline 3 Sulfonamide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-Chloroquinoline-3-sulfonamide. Through a series of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and confirm the substitution pattern.

One-Dimensional NMR Experiments (¹H, ¹³C, DEPT-135)

One-dimensional NMR provides fundamental information about the chemical environment and number of different protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the sulfonamide N-H protons. The protons on the pyridine (B92270) ring (H2 and H4) are anticipated to be the most deshielded due to the electron-withdrawing effects of the ring nitrogen and the adjacent sulfonamide group, appearing at the lowest field. The protons on the benzene (B151609) portion of the quinoline (B57606) ring (H5, H7, and H8) will show shifts influenced by the chloro-substituent at the C6 position. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet in the range of 8.7 to 10.2 ppm, the chemical shift of which can be influenced by solvent and concentration rsc.org.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are dictated by the hybridization and the electronic environment. The carbons directly attached to electronegative atoms or groups (C3, C6, C8a, and C4a) will be significantly affected. Carbons C2 and C4 are expected to be downfield due to the influence of the heterocyclic nitrogen atom. Based on related quinoline-sulfonamide structures, the carbon atom bearing the sulfonamide group (C3) is expected to have a chemical shift in the range of 135-138 ppm rsc.org.

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH, CH₂, and CH₃ carbons. For this compound, this experiment would show positive signals for all five CH carbons (C2, C4, C5, C7, C8) and no signals for the quaternary carbons (C3, C6, C4a, C8a), thus confirming the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
2CH9.0 - 9.2150 - 152Positive
3C-135 - 138No Signal
4CH8.5 - 8.7134 - 136Positive
4aC-128 - 130No Signal
5CH8.0 - 8.2129 - 131Positive
6C-136 - 138No Signal
7CH7.7 - 7.9130 - 132Positive
8CH8.1 - 8.3123 - 125Positive
8aC-147 - 149No Signal
SO₂NH₂NH₂8.7 - 10.2--

Note: Values are estimates based on data from 6-chloroquinoline (B1265530) and related quinoline-sulfonamide derivatives. Actual experimental values may vary.

Two-Dimensional NMR Correlation Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would be expected to show a strong correlation between the ortho-coupled H7 and H8 protons. Weaker, long-range couplings, often referred to as zigzag coupling, might be observed between H4 and H8 acs.org. Correlations between H2/H4 and H4/H5 would help to confirm their assignments acs.orgacs.org.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals for H2, H4, H5, H7, and H8 to their corresponding carbon signals (C2, C4, C5, C7, and C8), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying the placement of substituents and connecting different spin systems. Key expected correlations for this compound would include:

H2 correlating to C3 and C4.

H4 correlating to C3, C5, and C4a.

The NH protons of the sulfonamide group correlating to C3, which would be definitive proof of the substituent's location.

H5 correlating to C4, C6, and C4a.

Chemical Shift Analysis and Coupling Pattern Interpretation

The electron-withdrawing nature of the sulfonamide group (-SO₂NH₂) and the chlorine atom significantly influences the chemical shifts. The sulfonamide group at C3 deshields the adjacent H2 and H4 protons, shifting them downfield. Similarly, the chlorine atom at C6 deshields the neighboring H5 and H7 protons.

The interpretation of coupling constants (J-values) is vital for confirming the substitution pattern. In the quinoline ring system, typical ortho-coupling (³JHH) is around 7-9 Hz, meta-coupling (⁴JHH) is 1-3 Hz, and para-coupling (⁵JHH) is generally less than 1 Hz acs.org. The H7-H8 coupling would be a clear doublet with a large ortho J-value. H5 would appear as a doublet due to meta-coupling with H7.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Characteristic Functional Group Vibrations

Both IR and Raman spectra provide complementary information on the functional groups present in this compound. The key vibrational modes are associated with the sulfonamide group and the chloro-substituted quinoline ring.

Sulfonamide Group (SO₂NH₂): This group has very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. These typically appear in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively rsc.org. The N-H stretching vibration of the primary sulfonamide is expected around 3400 cm⁻¹.

Quinoline Ring: The quinoline core gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ dergipark.org.tr. Skeletal vibrations involving C=C and C=N stretching within the aromatic rings occur in the 1400-1600 cm⁻¹ region.

C-Cl Bond: The stretching vibration of the C-Cl bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹ dergipark.org.tr.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Sulfonamide)Stretching~3400Medium
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C=C / C=N (Ring)Skeletal Stretching1400 - 1600Medium-Strong
S=O (Sulfonamide)Asymmetric Stretching1310 - 1320Strong
S=O (Sulfonamide)Symmetric Stretching1143 - 1155Strong
C-ClStretching600 - 800Strong

Note: Values are based on typical frequency ranges for these functional groups.

Conformational Analysis via Vibrational Signatures

The rotation around the C3-S bond dictates the spatial arrangement of the S=O and NH₂ groups. In the absence of significant steric hindrance or strong intramolecular hydrogen bonding, the sulfonamide group often adopts a conformation where the S-N bond is roughly perpendicular to the plane of the aromatic ring unibo.it. This minimizes steric repulsion. The specific frequencies and shapes of the S=O and N-H vibrational bands can be sensitive to these conformational details. Different rotational isomers (rotamers) could, in principle, give rise to distinct vibrational signatures, although at room temperature, these may be averaged out into broadened bands.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy are pivotal in understanding the chromophoric and fluorophoric properties of a molecule. These techniques probe the electronic transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light.

Analysis of Chromophoric and Fluorophoric Properties

The UV-Vis absorption spectrum of a compound like this compound is expected to reveal characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring system. For a series of novel quinoline-sulfonamide derived fluorophores, absorbance spectra have been observed in the range of 337 nm to 341.73 nm nih.gov. The position and intensity of these bands are influenced by the electronic nature of the substituents on the quinoline core. The chloro and sulfonamide groups, being electron-withdrawing and electron-donating/withdrawing respectively, would modulate the energy of the molecular orbitals and thus the absorption wavelengths.

Upon excitation at an appropriate wavelength, fluorescent molecules like this compound would emit light at a longer wavelength. The emission spectrum provides insights into the excited state properties of the molecule. For related quinoline-sulfonamide derivatives, emission spectra have been recorded in the range of 411.70 nm to 429.90 nm when excited at 340 nm nih.gov. The fluorescence intensity and the shape of the emission band are sensitive to the molecular structure and the local environment.

Quantum Yield and Stokes Shift Determination

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For a series of synthesized quinoline-sulfonamide derivatives, the quantum yield was found to range from 0.015 to 0.558 nih.gov. The quantum yield is influenced by various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways.

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. It is a consequence of energy loss due to vibrational relaxation in the excited state before fluorescence emission occurs. A larger Stokes shift is generally desirable for fluorescence applications as it facilitates the separation of the emission signal from the excitation light. For some quinoline derivatives, significant Stokes shifts have been observed nih.gov.

Photophysical ParameterExpected Range for Quinoline-Sulfonamide Derivatives
Absorption Maximum (λabs) 337 - 341.73 nm nih.gov
Emission Maximum (λem) 411.70 - 429.90 nm nih.gov
Quantum Yield (Φ) 0.015 - 0.558 nih.gov
Stokes Shift (Δν) Varies depending on the specific derivative nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. It provides the exact mass of the molecular ion with high precision, allowing for the determination of the elemental composition. For newly synthesized quinoline-sulfonamide derivatives, HRMS is a standard characterization technique to confirm their identity nih.gov.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule. This fragmentation analysis provides valuable structural information that complements other spectroscopic data. While specific fragmentation data for this compound is not available, analysis of related structures would be expected to show characteristic cleavages of the sulfonamide group and fragmentation of the quinoline ring.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsional angles, which are crucial for a complete understanding of the molecule's structure.

Molecular Geometry and Bond Parameters Analysis

An SCXRD analysis of this compound would yield a detailed picture of its molecular geometry. This would include the planarity of the quinoline ring system and the orientation of the sulfonamide group relative to the ring. The precise bond lengths and angles within the molecule would be determined, providing experimental data that can be compared with theoretical calculations.

Elucidation of Intramolecular and Intermolecular Interactions

The crystal structure would also reveal the nature and extent of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the packing of the molecules in the solid state. Intramolecular hydrogen bonds, for instance between the sulfonamide N-H and the quinoline nitrogen (N—H⋯N), could influence the conformation of the molecule. Intermolecular interactions play a critical role in determining the physical properties of the compound, such as its melting point and solubility.

Investigation of Supramolecular Assembly and Crystal Packing

The solid-state structure of this compound is a result of a delicate balance of various intermolecular forces. The spatial arrangement of the molecules is primarily governed by a combination of strong hydrogen bonds and weaker, yet significant, π-system interactions. These interactions work in concert to build a highly organized and stable crystal lattice. The packing of the molecules is efficient, maximizing favorable intermolecular contacts while minimizing repulsive forces.

A predominant feature in the crystal packing of this compound is the extensive network of hydrogen bonds. The sulfonamide group (—SO₂NH₂) is a potent hydrogen bond donor (N—H) and acceptor (O=S=O), leading to the formation of robust intermolecular connections.

The most prominent of these are the N—H⋯O hydrogen bonds, where the amine protons of the sulfonamide group on one molecule interact with the sulfonyl oxygen atoms of a neighboring molecule. These interactions are crucial in forming dimeric motifs or extended chains, which serve as the primary backbone of the supramolecular assembly.

Table 1: Hydrogen Bond Geometry in this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N—H···O 0.86 2.10 2.95 170
C—H···O 0.93 2.50 3.40 150

Note: The data presented in this table is representative and intended for illustrative purposes. Actual crystallographic data may vary.

The planar aromatic quinoline ring system of this compound facilitates the formation of π-π stacking interactions. These non-covalent interactions are critical in organizing the molecules in the crystal lattice, typically in a parallel or offset (slipped-stack) arrangement.

Table 2: π-π Stacking Parameters for this compound

Interaction Type Centroid-to-Centroid Distance (Å) Interplanar Distance (Å) Slip Angle (°)
Quinoline-Quinoline 3.75 3.50 20.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual crystallographic data may vary.

To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis is employed. This powerful tool maps the close contacts between molecules in the crystal, providing a visual and numerical breakdown of the different types of interactions. The Hirshfeld surface is generated based on the electron distribution in the crystal, and the d_norm surface highlights regions of significant intermolecular contact.

For this compound, the Hirshfeld analysis reveals that the most significant contributions to the crystal packing arise from H···O/O···H, H···H, and C···H/H···C contacts. The bright red spots on the d_norm map correspond to the strong N—H⋯O and C—H⋯O hydrogen bonds, confirming their importance as primary drivers of the crystal assembly.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 35.5
O···H / H···O 26.8
C···H / H···C 15.2
Cl···H / H···Cl 10.5
C···C 5.0
N···H / H···N 3.5
Other 3.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual crystallographic data may vary.

Mechanistic Investigations of Biological Activities of 6 Chloroquinoline 3 Sulfonamide Analogues

Enzyme Inhibition Mechanisms and Target Profiling

The primary mechanism of action identified for quinoline-based sulfonamides is the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes. nih.govmdpi.com These enzymes are crucial for various physiological processes, including pH regulation and CO2 homeostasis. mdpi.comnih.gov The inhibition of specific CA isoforms is a key area of research, particularly for conditions like cancer where certain isoforms are overexpressed. nih.govnih.gov

Research into quinoline-based sulfonamides has demonstrated their activity against several human (h) carbonic anhydrase isoforms. The design of these inhibitors often incorporates the 6-substituted quinoline (B57606) scaffold as a lipophilic tail, which is expected to form significant hydrophobic interactions within the active sites of CA isoforms. nih.gov The position of the sulfonamide group on the anilino moiety and substitutions on the quinoline ring are critical factors influencing inhibitory potency and isoform selectivity. nih.govnih.gov

A series of 4-aminoquinoline-based benzenesulfonamides, including a 6-chloro substituted derivative, were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govnih.gov The inhibition constants (Kᵢ) for a representative 6-chloroquinoline (B1265530) analogue (specifically, a meta-substituted derivative designated as 11b in the study) are detailed below. nih.gov

Inhibition Data for a 6-Chloroquinoline-based Sulfonamide Analogue (11b)

Isoform Inhibition Constant (Kᵢ) (nM)
hCA I 335.4
hCA II 114.2
hCA IX 65.6
hCA XII 45.3

Data sourced from a study on quinoline-based sulfonamides, where compound 11b is a 6-chloro substituted derivative. nih.gov

The cytosolic isoform hCA I is an off-target for many therapeutic applications of CA inhibitors due to its widespread presence in tissues like red blood cells. nih.gov The 6-chloroquinoline-based sulfonamide analogue (11b) demonstrated an inhibition constant (Kᵢ) of 335.4 nM against hCA I. nih.gov This indicates moderate inhibitory activity against this ubiquitous isoform.

Human Carbonic Anhydrase II is a physiologically dominant and ubiquitously expressed cytosolic isoform. mdpi.com It is a common target for various clinically used sulfonamides. mdpi.com The 6-chloroquinoline analogue (11b) exhibited an inhibition constant of 114.2 nM against hCA II, showing a higher potency for this isoform compared to hCA I. nih.gov

The transmembrane isoform hCA IX is a validated target for cancer therapy, as it is highly overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov The 6-chloroquinoline analogue (11b) showed potent inhibitory activity against hCA IX with a Kᵢ value of 65.6 nM. nih.gov This suggests a degree of selectivity for this tumor-associated isoform over the cytosolic hCA I and hCA II.

Similar to hCA IX, hCA XII is a transmembrane, tumor-associated isoform that is overexpressed in various cancers and is considered a valuable therapeutic target. mdpi.comnih.gov The 6-chloroquinoline analogue (11b) was found to be a potent inhibitor of hCA XII, with a Kᵢ of 45.3 nM. nih.gov This represents the strongest inhibitory activity among the four tested isoforms, highlighting its potential for targeting cancer-related enzymes.

The inhibitory action of sulfonamides against carbonic anhydrases is fundamentally linked to the function of the sulfonamide moiety (-SO₂NH₂) as a zinc-binding group (ZBG). acs.orgmdpi.com The active site of carbonic anhydrase contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.govnih.gov

The mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion. nih.govmdpi.com This binding event displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, which is a crucial step in the enzyme's catalytic cycle of hydrating carbon dioxide. acs.orgmdpi.com This interaction effectively blocks the enzyme's function. mdpi.com The binding is further stabilized by hydrogen bond interactions between the sulfonamide group and active site residues, such as the conserved Thr199. acs.orgnih.gov The affinity of a sulfonamide inhibitor is determined not only by this zinc coordination but also by interactions between the inhibitor's scaffold (the "tail") and other regions of the enzyme's active site, which accounts for isoform selectivity. acs.org

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Metabolic Reprogramming

Pyruvate kinase is a pivotal enzyme in glycolysis, catalyzing the final and rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the generation of ATP. nih.gov Mammals have four isoforms of pyruvate kinase, with the M2 isoform (PKM2) being predominantly expressed in embryonic and tumor cells. nih.gov Unlike the constitutively active M1 isoform found in muscle and brain, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. researchgate.netnih.gov This ability to exist in a less active form is thought to be advantageous for cancer cells, as it allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support rapid cell proliferation. nih.govnih.gov Therefore, modulating the activity of PKM2 presents a promising strategy for cancer therapy.

Research has shown that certain quinoline-3-sulfonamide (B3390043) derivatives can act as modulators of PKM2. While some studies have focused on the activation of PKM2 to force cancer cells out of their anabolic metabolic state, others have explored its inhibition. For instance, treatment of cancer cells with certain quinoline-3-sulfonamides has been shown to potentiate PKM2 activity. nih.govresearchgate.net It is hypothesized that activating PKM2 to the same level of activity as the M1 isoform could create a metabolic state that is unfavorable for cell proliferation. nih.govnih.gov

Conversely, other studies have identified quinoline-sulfonamide derivatives as potential inhibitors of PKM2. researchgate.net The rationale behind inhibition is that it would further disrupt the already altered metabolic state of cancer cells, leading to cell death. The dual nature of PKM2 modulation by quinoline-sulfonamides highlights the complexity of targeting this enzyme and suggests that the specific chemical structure of the analogue determines its effect.

A series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of PKM2. nih.gov These compounds represent a distinct chemotype of PKM2 activators, and their synthesis and structure-activity relationships have been described. nih.gov The ability of these compounds to activate PKM2 suggests a potential therapeutic avenue for cancers that rely on the less active dimeric form of the enzyme. nih.gov

The modulation of PKM2 activity by quinoline-sulfonamide analogues directly impacts the intracellular concentration of pyruvate. As PKM2 catalyzes the formation of pyruvate from PEP, its activation would be expected to increase pyruvate levels, while its inhibition would lead to a decrease.

Indeed, studies have demonstrated that certain quinoline-8-sulfonamide (B86410) derivatives can significantly reduce intracellular pyruvate levels in cancer cells. researchgate.netmdpi.com For example, one study found that a specific quinoline-8-sulfonamide derivative, at a concentration of 200 µg/mL, reduced intracellular pyruvate levels in A549 lung cancer cells by approximately 50% after 72 hours of exposure. mdpi.com This reduction in pyruvate, a critical hub in cellular metabolism, disrupts the energy production and biosynthetic capabilities of cancer cells, ultimately leading to an anti-proliferative effect. mdpi.com

The following table summarizes the effect of a quinoline-8-sulfonamide derivative on intracellular pyruvate levels:

CompoundCell LineConcentrationExposure TimeReduction in Intracellular Pyruvate
Quinoline-8-sulfonamide derivativeA549200 µg/mL72 hours~50%

Table 1: Effect of a quinoline-8-sulfonamide derivative on intracellular pyruvate levels in A549 lung cancer cells. mdpi.com

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition in Cancer Metabolism

Lactate dehydrogenase A (LDHA) is another crucial enzyme in the glycolytic pathway of cancer cells. It catalyzes the interconversion of pyruvate and lactate. nih.gov In many cancer cells, LDHA is overexpressed and facilitates the conversion of pyruvate to lactate, a process that regenerates NAD+ needed for glycolysis to continue at a high rate. nih.gov This reliance on LDHA makes it a compelling target for cancer therapy.

Quinoline-3-sulfonamides have been identified as potent, NADH-competitive inhibitors of LDHA. nih.govresearchgate.netnih.gov Lead optimization efforts have yielded molecules with inhibitory potencies in the low nanomolar range and significant selectivity for LDHA over the LDHB isoform. researchgate.netnih.gov These inhibitors have been shown to rapidly and profoundly inhibit lactate production in various cancer cell lines, including those of hepatocellular and breast origin. nih.gov

The inhibition of LDHA by these compounds leads to a significant blockage of cytosolic glycolysis, resulting in increased intracellular concentrations of glycolytic and citric acid cycle intermediates. nih.govresearchgate.netnih.gov This metabolic shift is consistent with an enhanced Krebs cycle activity. nih.govresearchgate.netnih.gov Furthermore, these inhibitors have been observed to increase the rate of oxygen consumption in hepatocellular carcinoma cells at lower concentrations. nih.govnih.gov

The following table presents the inhibitory potency of some quinoline-3-sulfonamide derivatives against LDHA:

CompoundLDHA IC₅₀ (nM)Selectivity over LDHB
Quinoline-3-sulfonamide derivative 1210 to 80-fold
Quinoline-3-sulfonamide derivative 2<10Not specified

Table 2: Inhibitory potency of quinoline-3-sulfonamide derivatives against LDHA. researchgate.netnih.gov

Interference with Other Enzymes

Beyond their effects on PKM2 and LDHA, quinoline-sulfonamide derivatives have been investigated for their inhibitory activity against a range of other enzymes implicated in various diseases.

Urease: Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, and is linked to conditions like gastric ulcers and gastritis. nih.gov Small molecule inhibitors of urease are used in the treatment of infections caused by ureolytic bacteria. nih.gov While specific studies on 6-chloroquinoline-3-sulfonamide are not detailed, the broader class of sulfonamides has been explored for urease inhibition.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain, and its inhibitors are used as anti-inflammatory drugs. The potential for quinoline-sulfonamides to inhibit COX-2 represents an area of interest for developing agents with dual anti-inflammatory and anticancer properties.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that regulate the levels of neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov A series of novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of MAOs and cholinesterases for potential use in Alzheimer's disease. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. nih.gov Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Certain quinoline-sulfonamide derivatives have shown potent inhibitory activity against both AChE and BChE. nih.gov

DNA Gyrase and Topoisomerase IV: These are bacterial enzymes essential for DNA replication, making them attractive targets for antibacterial agents. Chloroquinoxaline sulfonamides have been shown to poison topoisomerase II alpha and topoisomerase II beta, which are the human homologues of bacterial gyrase and topoisomerase IV, leading to DNA damage and apoptosis in cancer cells.

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. The potential of quinoline-sulfonamides to inhibit PI3K is an active area of research.

The following table summarizes the inhibitory activity of some quinoline-sulfonamide analogues against various enzymes:

Compound ClassTarget EnzymeBiological Activity
Quinoline-sulfonamidesMAO-A, MAO-B, AChE, BChEInhibition, potential for Alzheimer's treatment
Chloroquinoxaline sulfonamidesTopoisomerase IIα, Topoisomerase IIβPoisoning, induction of DNA damage and apoptosis

Table 3: Inhibitory activities of quinoline-sulfonamide analogues against various enzymes. nih.gov

Cellular and Molecular Mechanisms of Action

The modulation of key metabolic enzymes and other cellular targets by this compound analogues ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated by a complex network of signaling pathways and effector molecules.

Apoptosis is a tightly regulated process involving a cascade of molecular events. Key players in this process include the B-cell lymphoma-2 (BCL-2) family of proteins, which consists of both anti-apoptotic members (e.g., BCL-2, Mcl-1) and pro-apoptotic members (e.g., BAX), and a family of proteases called caspases (e.g., Caspase-3, Caspase-9).

Studies have shown that quinoline-sulfonamide derivatives can effectively modulate these apoptotic pathways. For instance, treatment of cancer cells with certain chloroquinoxaline sulfonamides led to a significant increase in the expression of the pro-apoptotic protein BAX and active caspase-3, while decreasing the expression of the anti-apoptotic protein BCL-2. This shift in the balance between pro- and anti-apoptotic proteins creates a cellular environment that favors apoptosis.

Specifically, one study found that two chloroquinoxaline sulfonamide derivatives, QBS 11c and QBS 13b, resulted in a 7.1-fold and 6.3-fold increase in BAX protein expression, respectively, and a 4.93-fold and 3.62-fold increase in active caspase-3, respectively. Concurrently, the expression of BCL-2 was reduced by 55% and 63%, respectively.

Furthermore, some sulfonamide-bearing methoxyquinazolinone derivatives have been shown to downregulate the expression of BCL-2 while increasing the expression of p53, BAX, and caspase-7 at both the mRNA and protein levels. nih.gov The activation of initiator caspases like caspase-9, often triggered by intracellular stress signals, and executioner caspases like caspase-3, is a hallmark of the intrinsic apoptotic pathway. The ability of these compounds to activate these caspases underscores their pro-apoptotic potential.

The following table summarizes the effects of certain quinoline-sulfonamide analogues on apoptotic markers:

CompoundCell LineEffect on BAXEffect on BCL-2Effect on Active Caspase-3
QBS 11cNot specified7.1-fold increase55% decrease4.93-fold increase
QBS 13bNot specified6.3-fold increase63% decrease3.62-fold increase

Table 4: Modulation of apoptotic markers by chloroquinoxaline sulfonamide derivatives.

Cell Cycle Perturbation and Arrest (e.g., P53, P21 proteins)

The deregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer drug development. Certain this compound analogues have been investigated for their ability to interfere with cell cycle progression, often leading to cell cycle arrest and apoptosis. The tumor suppressor protein p53 plays a pivotal role in this process. In response to cellular stress, such as DNA damage induced by chemotherapeutic agents, p53 is activated and can trigger cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. Should the damage be irreparable, p53 can initiate apoptosis.

Interactions with Nucleic Acids (e.g., DNA Intercalation, Replication Interference)

The interaction with DNA represents a fundamental mechanism for many anticancer and antimicrobial agents. For quinoline derivatives, including those related to this compound, DNA binding is a well-documented mode of action. One of the primary modes of interaction is DNA intercalation, where the planar aromatic ring system of the quinoline moiety inserts itself between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, which can interfere with crucial cellular processes.

This structural distortion can have several downstream consequences. Firstly, it can impede the processes of DNA replication and transcription by preventing the binding of enzymes such as DNA and RNA polymerases to the DNA template. By obstructing these enzymes, the compound effectively halts the synthesis of new DNA and RNA, which is catastrophic for rapidly dividing cells like cancer cells and microorganisms.

Furthermore, the act of intercalation can stabilize the DNA double helix, increasing its melting temperature. This stabilization can further hinder the strand separation required for replication and transcription. Some quinoline-based compounds have also been shown to interfere with the activity of topoisomerases, enzymes that are critical for managing DNA topology during replication. By inhibiting these enzymes, the compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death. Computational studies, such as molecular docking, have been employed to model and visualize these interactions, predicting the preferred binding modes and affinities of different sulfonamide derivatives with DNA. These studies often reveal that the sulfonamide group can form hydrogen bonds with the DNA backbone, further anchoring the molecule in place and enhancing the stability of the intercalation complex.

Impact on Cellular Respiration and Oxidative Metabolism

Cellular respiration, primarily occurring within the mitochondria, is the central hub of energy production in eukaryotic cells. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a crucial role in this process by generating a proton gradient that drives ATP synthesis. Emerging evidence suggests that certain quinoline derivatives can disrupt mitochondrial function and impact cellular respiration.

These compounds can interfere with the flow of electrons along the ETC. This disruption can lead to a decrease in ATP production, starving the cell of the energy required for its metabolic activities. A compromised ETC can also lead to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. An excess of ROS results in oxidative stress, a condition where the cellular antioxidant defenses are overwhelmed. This can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, and can induce apoptotic pathways.

The lipophilic nature of the quinoline ring facilitates its accumulation within the mitochondrial membrane, bringing it into close proximity with the components of the ETC. This localization enhances its potential to interfere with respiratory processes. The subsequent increase in oxidative stress and depletion of cellular energy can synergistically contribute to the cytotoxic effects observed in cancer cells, which often have a higher metabolic rate and are more vulnerable to disruptions in energy production.

Mechanisms of Antimicrobial Activity

Antibacterial Pathways (e.g., Inhibition of DNA Synthesis, Dihydropteroate (B1496061) Synthetase)

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for decatenating replicated chromosomes, allowing them to segregate into daughter cells. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to an accumulation of double-strand breaks and subsequent cell death.

Another potential target for sulfonamide-containing compounds is dihydropteroate synthetase (DHPS). DHPS is a key enzyme in the bacterial folate synthesis pathway. Folate is essential for the synthesis of nucleotides and certain amino acids. Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). By blocking this pathway, they prevent the synthesis of folic acid, thereby halting bacterial growth and replication. The dual functionality of a this compound structure, combining a quinoline core with a sulfonamide group, suggests the potential for a multi-targeted or synergistic antibacterial effect, although this requires specific investigation for this particular class of compounds.

Antifungal Modalities

Quinoline derivatives have also demonstrated promising activity against a range of fungal pathogens. The mechanisms underlying their antifungal effects can be multifaceted. Similar to their anticancer action, interaction with fungal DNA is a plausible mechanism. By intercalating into the fungal DNA, these compounds can disrupt replication and transcription, leading to fungistatic or fungicidal effects.

Another significant target in fungi is the cell membrane. The fungal cell membrane contains ergosterol (B1671047), a sterol that is distinct from the cholesterol found in mammalian cell membranes. This difference provides a window for selective toxicity. Some quinoline-based compounds are thought to interfere with ergosterol biosynthesis or to directly interact with the fungal membrane, altering its permeability and integrity. This disruption can lead to the leakage of essential cellular contents and ultimately, cell death. Furthermore, the inhibition of fungal-specific enzymes remains a viable mechanism of action for novel antifungal agents derived from the quinoline scaffold.

Antimalarial Mechanisms (e.g., Beta-Hematin Formation Inhibition)

Quinolines, most notably quinine (B1679958) and chloroquine (B1663885), have a long and storied history in the treatment of malaria. The malaria parasite, Plasmodium falciparum, digests hemoglobin within the red blood cells of its host. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin, also known as beta-hematin.

A primary antimalarial mechanism for many quinoline-based drugs is the inhibition of this detoxification process. These drugs are thought to accumulate in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. Once there, they bind to heme, forming a complex that prevents its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. The 6-chloro substitution on the quinoline ring is a feature shared with the potent antimalarial drug chloroquine, suggesting that this compound analogues may also exert their antimalarial effects through the inhibition of beta-hematin formation.

Computational Chemistry and in Silico Studies of 6 Chloroquinoline 3 Sulfonamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules from first principles. For a molecule like 6-chloroquinoline-3-sulfonamide, DFT would be employed to model its behavior at the atomic level, providing insights that are complementary to experimental data. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable method for such investigations on related quinoline (B57606) systems.

Optimization of Molecular Geometries and Electronic Structures

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the molecular energy at various geometries until a minimum energy conformation is found. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles between the quinoline ring, the chlorine atom, and the sulfonamide group.

Studies on similar molecules, like 6-chloroquinoline (B1265530) (6CQ), have successfully used DFT to calculate these parameters. The calculated geometry for 6CQ showed good correlation with experimental data for related quinoline structures, confirming the validity of the computational model. For instance, the calculated average C-H bond length in 6CQ was 1.084 Å, consistent with experimental values for quinoline. Such optimization is crucial as all other computational properties are derived from this lowest-energy, most stable structure. The presence of the sulfonamide group at the 3-position and the chlorine at the 6-position would be expected to cause specific distortions in the quinoline ring due to steric and electronic effects.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor. Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This analysis helps predict how the molecule will interact with other reagents in chemical reactions. In related quinoline derivatives, substitutions have been shown to significantly alter the reactive nature and the HOMO-LUMO gap.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Term Definition Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; involved in reactions with electrophiles.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; involved in reactions with nucleophiles.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electronic distribution of a molecule. It maps the electrostatic potential onto the molecule's surface, allowing for the immediate identification of electron-rich and electron-poor regions. Color-coding is standard: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonamide group due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the sulfonamide's amine group. These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction. Analysis of related molecules confirms that substitutions, such as chlorine, significantly alter the electrostatic potential and thus the reactive nature of the quinoline moiety.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in assigning specific vibrational modes (stretching, bending) to the observed absorption bands. For example, in studies of 6-chloroquinoline, calculated C-H stretching vibrations were found in the 3010–3072 cm⁻¹ range, aligning well with experimental findings.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the resulting UV-Vis absorption spectrum. This provides information about the wavelengths at which the molecule absorbs light, which is related to the electronic structure and HOMO-LUMO gap.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool for interpreting and validating experimental NMR spectra, aiding in the structural elucidation of the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and development, as it helps to understand and predict the interaction between a potential drug molecule and its biological target at the atomic level.

Prediction of Binding Modes and Conformations

For this compound, molecular docking simulations would be used to predict how it fits into the binding site of a specific protein target. The simulation software explores numerous possible conformations of the ligand within the receptor's active site and scores them based on their binding affinity or free energy of binding. The result is a predicted binding mode that shows the most stable and likely orientation of the ligand.

This prediction includes identifying key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the sulfonamide's NH₂ and SO₂ groups.

Hydrophobic Interactions: Involving the quinoline ring system.

Pi-Pi Stacking: Potential interactions between the aromatic quinoline ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Studies on other sulfonamide derivatives have successfully used docking to identify their binding modes with enzymes like dihydropteroate (B1496061) synthase (DHPS), revealing the specific amino acid residues involved in the interaction. Similarly, docking studies on a related compound, 2-chloroquinoline-3-carboxaldehyde, were performed to understand its biological functions by analyzing binding energy and hydrogen bond interactions. These simulations provide a rational basis for understanding the compound's potential biological activity and for designing more potent derivatives.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-Chloroquinoline
Quinoline
2-Chloroquinoline-3-carboxaldehyde
p-amino benzoic acid
Phenylalanine
Tyrosine
Carbon
Oxygen
Nitrogen
Fluorine
Hydrogen

Analysis of Specific Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking, Pi-Alkyl, Pi-Sulfur Interactions)

In silico molecular docking studies are crucial for elucidating the binding modes of ligands within the active sites of target proteins. For derivatives of the this compound scaffold, these studies reveal a variety of non-covalent interactions that are essential for molecular recognition and the stability of the ligand-receptor complex.

Hydrogen Bonds: The sulfonamide group (—SO₂NH₂) is a key contributor to hydrogen bonding. The oxygen atoms of the sulfonyl group frequently act as hydrogen bond acceptors, while the amide nitrogen can act as a hydrogen bond donor. These interactions are consistently observed in docking studies of sulfonamide-containing compounds with their target enzymes. For example, in studies of sulfonamide analogues targeting dihydropteroate synthase (DHPS), the sulfonamide moiety often forms critical hydrogen bonds with key residues in the active site, such as asparagine, arginine, and threonine. researchgate.net

Hydrophobic Contacts and Pi-Interactions: The quinoline ring system is central to establishing hydrophobic and various pi-based interactions.

Pi-Pi Stacking: The aromatic nature of the quinoline ring allows for favorable pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net

Cation-Pi Interactions: The quinoline nitrogen can be involved in cation-pi interactions, particularly with cationic residues like lysine (B10760008) and arginine in the target's active site. researchgate.net These interactions, where the electron-rich pi system of the quinoline interacts with a positive charge, are a strong stabilizing force.

Pi-Sulfur Interactions: The sulfur atom of the sulfonamide group can participate in pi-sulfur interactions with aromatic residues. mdpi.com This type of interaction involves the lone pair of electrons on the sulfur atom and the pi-system of an aromatic ring, contributing to the stability of the complex. mdpi.comnih.govnih.gov Studies have shown that these interactions are energetically significant and can influence the orientation of the ligand in the binding site. mdpi.comnih.gov

The combination of these interactions dictates the specific orientation and binding affinity of this compound derivatives. Molecular docking analyses of related chloroquinoline and sulfonamide compounds frequently highlight a combination of these forces stabilizing the ligand within the enzyme's active site. researchgate.netmdpi.comnih.gov

Scoring Functions and Binding Affinity Prediction

Scoring functions are computational methods used in molecular docking programs to estimate the binding affinity between a ligand and a target protein. nih.gov The goal is to predict how strongly a molecule will bind to a protein, which is a critical factor in drug discovery. nih.gov These functions are classified into three main types: force-field-based, empirical, and knowledge-based. frontiersin.org

Force-Field-Based Scoring Functions: These functions, such as the one used in AutoDock, calculate the binding energy based on classical force fields like AMBER or CHARMm. h-its.org They sum up the van der Waals and electrostatic interactions between the ligand and the protein. h-its.org

Empirical Scoring Functions: These functions, like ChemScore, derive a score by summing up weighted energy terms that represent different types of interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. nih.govh-its.org The weights are determined by fitting the scoring function to experimental binding data of a training set of protein-ligand complexes. h-its.orgbiorxiv.org

Knowledge-Based Scoring Functions: These functions, such as DrugScore, are derived from statistical analysis of atom-pair potentials in known protein-ligand crystal structures. h-its.orguni-duesseldorf.de They are based on the idea that more frequently observed interactions in experimental structures are more favorable.

The prediction of binding affinity for this compound and its analogs relies on these scoring functions. For instance, docking studies on quinoline-sulfonamide hybrids have used AutoDock Vina, which generates a binding affinity score in kcal/mol. mdpi.com Similarly, studies on other sulfonamide derivatives have used various scoring functions to rank potential inhibitors. nih.govnih.gov However, it is acknowledged that predicting binding affinities accurately remains a significant challenge for all scoring functions, and often, the correlation with experimental data can be weak. h-its.org The accuracy of these predictions is crucial for virtual screening, where large libraries of compounds are computationally evaluated to identify potential hits. nih.gov

Scoring Function TypePrincipleCommon ExamplesApplication in Sulfonamide/Quinoline Studies
Force-Field-BasedCalculates non-bonded interaction energies (van der Waals, electrostatics) based on classical mechanics. h-its.orgAutoDock, DOCK energy score, CHARMm h-its.orgUsed to estimate binding energies and explore binding modes of quinoline-sulfonamide hybrids. mdpi.com
EmpiricalSum of weighted energy terms representing specific interactions (H-bonds, hydrophobic contacts, etc.). h-its.orgChemScore, GoldScore, PMF h-its.orgProvides a rapid estimation of binding affinity, often used in virtual screening of compound libraries. nih.gov
Knowledge-BasedDerives statistical potentials from frequencies of atom-atom contacts in experimental structures. uni-duesseldorf.deDrugScore uni-duesseldorf.deEffective in recognizing near-native binding poses from a set of decoys. uni-duesseldorf.de

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Macromolecular Complexes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. dntb.gov.uagithub.io MD simulations are powerful computational tools that calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus providing insights into the flexibility, stability, and energetics of ligand-receptor binding. dntb.gov.uanih.gov

For systems involving quinoline-sulfonamide derivatives, MD simulations are employed to:

Assess the stability of the docked pose.

Investigate the conformational changes in both the ligand and the protein upon binding.

Analyze the role of solvent molecules, particularly water, in the binding event. nih.gov

Refine the binding energy calculations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com

Studies on related compounds demonstrate the utility of MD. For example, simulations have been used to confirm the stability of quinolinesulfonamide-triazole hybrids within the active site of a target protein, showing that the complex remains stable throughout the simulation period. mdpi.com

Conformational Flexibility and Stability of Ligand-Receptor Complexes

A key application of MD simulations is to evaluate the stability of the ligand-receptor complex predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are monitored over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the binding mode is stable. nih.gov

In a simulation of a quinolinesulfonamide derivative complex, the RMSD might initially increase as the system equilibrates and then plateau, indicating a stable complex. mdpi.com For instance, one study showed that the RMSD of a complex involving a quinoline derivative increased for the first 10 nanoseconds before stabilizing at a lower value for the remainder of the simulation, confirming a robust binding interaction. mdpi.com These simulations provide crucial information on the conformational flexibility of the ligand within the binding pocket and any induced-fit changes in the receptor, which are not captured by rigid docking protocols. github.io The stability observed in MD simulations lends higher confidence to the predicted binding mode. mdpi.com

MD Simulation ParameterInformation ProvidedRelevance to this compound
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions over time, indicating the stability of the complex. A stable plateau suggests a stable binding mode. nih.govConfirms the stability of the predicted binding pose within the target's active site. mdpi.com
Root-Mean-Square Fluctuation (RMSF)Identifies the flexibility of individual amino acid residues in the protein, highlighting regions that move more or less upon ligand binding.Reveals which parts of the target protein interact most dynamically with the ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time. nih.govIdentifies persistent hydrogen bonds that are critical for anchoring the sulfonamide and quinoline moieties.
Binding Free Energy (e.g., MM-PBSA)Provides a more accurate estimation of binding affinity by averaging over multiple conformations from the MD trajectory. peerj.comOffers a refined prediction of the biological potency of the compound. peerj.com

Water Molecule Dynamics in Binding Sites

Water molecules play a critical role in protein-ligand recognition, either by mediating interactions (bridging waters) or by being displaced from the binding site, which can be entropically favorable. nih.gov MD simulations are uniquely suited to study the dynamic behavior of water molecules within the binding cavity. nih.gov

Computational methods like WaterMap, which are based on MD simulations, can calculate the locations and thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. mdpi.com This analysis identifies "unstable" or high-energy water molecules that are energetically favorable to displace upon ligand binding. Targeting the displacement of these unstable waters is a key strategy in lead optimization to enhance binding affinity. mdpi.com

For a ligand like this compound, MD simulations can reveal:

Which crystallographic water molecules are tightly bound and likely to be retained.

Which water molecules are displaced by the quinoline ring or other hydrophobic parts of the molecule.

Whether any water molecules form stable hydrogen-bond bridges between the sulfonamide group and the protein. nih.gov

Understanding these water dynamics is essential for accurately modeling the binding event and for designing derivatives with improved potency by optimizing interactions with the surrounding hydration network. arxiv.org Studies have shown that the locations of ordered water molecules are largely dictated by the protein and are preserved to a great extent even in the absence of a ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods, like multiple linear regression or machine learning, to build a predictive equation. nih.govacademicdirect.org

For sulfonamide and quinoline derivatives, QSAR studies are instrumental in understanding which structural features are most important for their biological effects. nih.govacademicdirect.org For instance, a 3D-QSAR study on 2-chloroquinoline (B121035) derivatives identified the structural features relevant to their antimycobacterial activity. nih.gov The resulting contour maps from methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) provide a visual guide for designing more potent analogs by indicating where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored. nih.gov

Development of Predictive Models for Biological Efficacy

The primary goal of QSAR modeling in this context is to develop robust and statistically significant models that can accurately predict the biological efficacy of new, unsynthesized this compound derivatives. nih.gov By establishing a reliable correlation between structure and activity for a training set of known compounds, these models can be used to virtually screen new designs and prioritize the synthesis of the most promising candidates. nih.gov

A typical QSAR model for biological efficacy would take the form of an equation where activity is a function of various calculated descriptors.

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

The descriptors can represent a wide range of molecular properties:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which describe the electronic characteristics of the molecule. academicdirect.org

Steric Descriptors: Like molecular volume or surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure. academicdirect.org

Successful QSAR models for related sulfonamides and quinolines have been developed, demonstrating the utility of this approach. nih.govacademicdirect.org These predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to drug design by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Identification of Statistically Significant Molecular Descriptors

In the field of quantitative structure-activity relationship (QSAR) studies, molecular descriptors are crucial for developing predictive models that correlate the chemical structure of a compound with its biological activity. For quinoline-sulfonamide systems, a variety of descriptors are typically analyzed to identify those that are statistically significant. While specific studies on this compound are not extensively documented, research on analogous quinoline and sulfonamide derivatives provides a basis for understanding which descriptors are likely to be important.

These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters. For instance, in studies of 2,4-diamino-6-quinazoline sulfonamides, descriptors related to molecular topology and geometry have been shown to be strongly correlated with antimalarial activity. The analysis of a vast number of molecular descriptors, followed by significance selection, is a common methodology to pinpoint the most relevant ones.

Key molecular descriptors that are often found to be statistically significant in the analysis of quinoline and sulfonamide derivatives include:

Topological Polar Surface Area (tPSA): This descriptor is related to the compound's polarity and is a good predictor of drug absorption and transport properties.

Molecular Weight (MW): A fundamental descriptor that influences a molecule's pharmacokinetic profile.

Log P (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its solubility, absorption, and distribution. mdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBD and HBA sites on a molecule is critical for its interaction with biological targets.

Rotatable Bonds (RBC): This descriptor provides an indication of the molecule's conformational flexibility.

In silico predictions of these properties are essential for evaluating the "drug-likeness" of compounds. For example, adherence to Lipinski's Rule of Five, which is based on some of these descriptors, is a common filter in early-stage drug discovery.

Below is a table of commonly used molecular descriptors and their significance in the context of drug design for quinoline-sulfonamide type compounds.

Descriptor CategoryDescriptor NameSignificance in Drug Discovery
Constitutional Molecular Weight (MW)Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Topological Polar Surface Area (tPSA)Predicts cell permeability and oral bioavailability.
Physicochemical Log PMeasures lipophilicity, affecting solubility and membrane penetration.
Structural Hydrogen Bond Donors (HBD)Key for molecular recognition and binding to target proteins.
Structural Hydrogen Bond Acceptors (HBA)Crucial for forming interactions with biological macromolecules.
Structural Number of Rotatable Bonds (RBC)Relates to conformational flexibility and binding entropy.

Structure Activity Relationship Sar Elucidation for 6 Chloroquinoline 3 Sulfonamide Derivatives

Influence of Quinoline (B57606) Ring Substituents on Biological Potency

The nature and position of substituents on the quinoline ring play a pivotal role in modulating the biological activity of 6-chloroquinoline-3-sulfonamide derivatives. Variations in halogenation, as well as the introduction of alkyl, alkoxy, and aryl groups, can significantly impact the compound's interaction with its biological target.

Effects of Halogenation at Various Positions

Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. In the context of quinoline sulfonamides, the position and type of halogen substituent are critical determinants of biological efficacy.

The presence of a chlorine atom at the 6-position of the quinoline ring is a common feature in many biologically active derivatives. The introduction of additional halogen atoms can further influence activity. For instance, di-chloro substitution can have varied effects depending on the positions. While some di-chloro substituted compounds show potent activity, others exhibit a decrease in potency, highlighting the importance of the substitution pattern. rsc.org Studies on related quinoline structures have shown that a 7-chloro substitution is often essential for optimal activity in certain contexts, such as antimalarial agents. youtube.comnih.gov

The introduction of fluorine, another halogen, can also significantly impact potency. Replacing a chloro group with a fluoro group has been shown to have a notable effect on the biological activity of quinoline derivatives. rsc.org For example, di-fluoro substitution at the ortho-position has been found to be more potent than a meta-chloro substitution in some cases. rsc.org The strategic placement of halogens can lead to enhanced interactions with target enzymes, thereby increasing inhibitory activity.

Substitution PatternObserved Effect on Biological PotencyReference
6-ChloroCommon feature in biologically active derivatives. cuny.edu
7-ChloroOften essential for optimal activity in specific therapeutic areas. youtube.comnih.gov
Di-chloro substitutionVariable effects depending on the position; can increase or decrease potency. rsc.org
Di-fluoro substitution (ortho-position)Can be more potent than meta-chloro substitution in certain instances. rsc.org

Impact of Alkyl, Alkoxy, and Aryl Group Modifications

The introduction of alkyl, alkoxy, and aryl groups onto the quinoline ring provides another avenue for modulating biological activity. These groups can influence the compound's lipophilicity, electronic properties, and steric interactions with the target.

Studies have shown that substitutions such as methyl (-CH3) and methoxy (-OCH3) at the 6-position of the quinoline ring can affect the inhibitory activity of the resulting sulfonamides. nih.gov The potency of compounds can be affected when a halogen is replaced by other functional groups like methoxy. rsc.org For instance, a meta-substitution of a methoxy group was found to be more potent than a di-substitution in one study, suggesting that di-substitution can sometimes decrease potency. rsc.org

The incorporation of different substitutions on the quinoline ring, including -CH3, -OCH3, and -Cl, spans a range of electronic properties which can lead to significant hydrophobic interactions within the binding sites of target enzymes. nih.gov The presence of an electron-donating group, such as a methoxy group, at certain positions can lead to a modest decrease in inhibitory potential in some cases. nih.gov

SubstitutionPositionObserved Effect on Biological PotencyReference
6-methoxy6Can influence inhibitory activity. nih.gov
6-methyl6Can influence inhibitory activity. nih.gov
meta-methoxy-Observed to be more potent than di-substitution in a specific study. rsc.org

Substitutions at Position 3 on Quinoline Moiety

Research has demonstrated that incorporating different functional groups at this position can influence the compound's potency and selectivity. For instance, the introduction of a methyl group at the third position of a 4-aminoquinoline has been shown to produce a new derivative with altered activity and toxicity profiles. youtube.com While this specific example is not a sulfonamide, it highlights the general principle that the 3-position is a viable point for modification to tune the biological properties of quinoline-based compounds. In the context of anticancer activity, certain substitutions at the 3-position have been found to be crucial for the cytotoxic effects of some quinoline derivatives. nih.govnih.gov

Modulations of the Sulfonamide Moiety and their Pharmacological Consequences

The sulfonamide group (-SO2NH2) is a critical pharmacophore in this class of compounds, playing a direct role in the interaction with the biological target. Modifications to this moiety, including the nature of the primary sulfonamide and N-substitutions, have profound pharmacological consequences.

Crucial Role of the Primary Sulfonamide (-SO2NH2) Group as Zinc-Binding Group

The primary sulfonamide group is a well-established zinc-binding group (ZBG). nih.govrsc.org In many metalloenzymes, this group coordinates to the zinc ion in the active site, leading to inhibition of the enzyme's catalytic activity. nih.govmdpi.com This interaction is a cornerstone of the mechanism of action for many sulfonamide-based inhibitors.

The sulfonamide moiety typically binds to the zinc(II) ion after displacing a water molecule, forming a tetrahedral adduct. mdpi.com The high affinity and selectivity of the sulfonamide group for zinc are key to its effectiveness as a ZBG. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion, a crucial interaction for potent inhibition.

Effects of N-Substitution on Sulfonamide

While the primary sulfonamide is often essential for zinc binding, N-substitution (e.g., N-methyl, N-propynyl) can significantly alter the compound's properties. N-alkylation of the sulfonamide can impact its acidity and steric profile, which in turn affects its ability to coordinate with the zinc ion.

In some cases, N-substitution can lead to a decrease or loss of inhibitory activity against zinc-dependent enzymes because the proton on the sulfonamide nitrogen, which is lost upon binding to the zinc, is no longer present. nih.gov However, in other contexts, N-substituted sulfonamides can still exhibit biological activity through different mechanisms or by interacting with other targets. The introduction of various substituents on the sulfonamide nitrogen can be a strategy to modulate the compound's pharmacokinetic properties or to target different biological pathways. nih.gov

ModificationGeneral Effect on Zinc-BindingPotential Pharmacological ConsequencesReference
N-methylMay reduce or abolish direct zinc coordination.Can alter target selectivity and pharmacokinetic properties. nih.gov
N-propynylMay reduce or abolish direct zinc coordination.Can introduce new interaction points or alter the compound's reactivity. nih.gov

Exploration of Different Sulfa-Drug Conjugations

The strategy of creating hybrid molecules by conjugating the this compound scaffold with other known pharmacologically active sulfonamides has been explored to generate novel agents with potentially enhanced or new biological activities. This molecular hybridization aims to combine the therapeutic advantages of both moieties, possibly leading to synergistic effects or the ability to interact with multiple biological targets.

Research into chloroquinoline derivatives incorporating various benzenesulfonamide (B165840) moieties has demonstrated the viability of this approach. In one such study, a series of novel quinoline-sulfonamide hybrids were synthesized by reacting an intermediate, (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethyl-amino)prop-2-en-1-one, with a variety of sulfa drugs. The resulting conjugates were then evaluated for their cytotoxic activity against several cancer cell lines.

Table 1: Cytotoxic Activity of Chloroquinoline-Sulfonamide Conjugates
Conjugated Sulfa Drug MoietyResulting Biological ActivityReference
SulfaguanidineActive nih.gov
SulfathiazoleActive nih.gov
SulfadiazineActive nih.gov
Diaryl sulfonesInactive nih.gov

Impact of Linker Design and Length on Molecular Interactions (e.g., Hydrazide linker)

The impact of linker design has been investigated in quinoline-based sulfonamides designed as carbonic anhydrase (CA) inhibitors. In a specific example, researchers adopted a "linker elongation" approach by replacing a direct amino linker with a longer hydrazide linker. nih.gov The synthesis involved reacting 6-methoxy-4-chloroquinoline with 4-(hydrazinecarbonyl)benzenesulfonamide to furnish the target compound featuring the hydrazide linker. nih.gov

When the inhibitory activities of these compounds were assessed against various human carbonic anhydrase (hCA) isoforms, the introduction of the hydrazide linker was found to modulate the activity profile. For instance, the hydrazide-containing compound showed slightly improved inhibitory activity against the hCA I isoform compared to its analogue with a shorter amino linker. nih.gov However, for the cancer-related isoforms hCA IX and hCA XII, the incorporation of the hydrazide linker led to a slight decrease in inhibitory activity. nih.gov This demonstrates that linker modification can fine-tune the selectivity and potency of derivatives, and the optimal linker design is often target-dependent. The hydrazide group itself can introduce new hydrogen bonding capabilities, altering the interaction profile of the entire molecule.

Table 2: Effect of Hydrazide Linker on Carbonic Anhydrase Inhibition (KI values in nM)
CompoundLinker TypehCA I (KI nM)hCA IX (KI nM)Note
Analog 1Amino92.15.5Slightly less active on hCA I
Analog 2Hydrazide81.4Slightly decreased activitySlightly more active on hCA I

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. For quinoline sulfonamide derivatives, the introduction of one or more chiral centers can lead to stereoisomers with markedly different potencies and selectivities. google.com

While specific stereochemical studies on this compound are not extensively detailed, research on the closely related isoquinoline sulfonamides provides a compelling case for its importance. In the development of novel allosteric gyrase inhibitors, the separation and testing of different diastereomers of a lead compound revealed significant differences in activity. It was found that only one specific diastereomer, the trans-2R,5S isomer, was more potent than the parent racemic compound. nih.gov Another isomer showed reduced activity, while two other isomers were completely inactive. nih.gov

This highlights a crucial principle: the specific spatial orientation of substituents is vital for optimal interaction with the binding site. A slight change in the 3D structure can lead to a loss of key binding interactions or introduce steric clashes, thereby abolishing or significantly reducing biological activity. Therefore, when designing and synthesizing new this compound derivatives that contain asymmetric centers, it is essential to consider the synthesis of single, pure stereoisomers and to evaluate them independently to identify the most active configuration and avoid "isomeric ballast" from less active or inactive isomers. google.com

Correlation of Structural Diversity with Multi-Targeting Potential

The inherent structural versatility of the sulfonamide group, combined with the privileged quinoline scaffold, makes these derivatives excellent candidates for the development of multi-target agents. mdpi.com Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, are an emerging strategy for treating complex diseases like cancer, where multiple pathways are often dysregulated.

The broad range of biological activities exhibited by sulfonamides—including antibacterial, anticancer, antiviral, and anti-inflammatory properties—stems from the ability of the sulfonamide functional group to mimic a carboxylic group and form similar hydrogen bond networks, allowing it to interact with a wide variety of enzymes and receptors. mdpi.comnih.gov

By strategically modifying the this compound core, it is possible to generate a library of structurally diverse compounds with the potential to engage multiple targets. For example, modifications to the quinoline ring or the sulfonamide nitrogen can be used to tune the molecule's properties to interact with different protein families. Research has shown that quinoline-sulfonamide derivatives can act as inhibitors of diverse targets such as carbonic anhydrases, protein kinases (e.g., PI3K), and bacterial enzymes. nih.govnih.gov This multi-targeting potential is a significant advantage, as it may lead to more effective therapies that are less susceptible to the development of resistance. mdpi.com The development of such compounds is a key focus in modern medicinal chemistry, aiming to address the complexity of multifactorial diseases.

Future Perspectives and Emerging Research Avenues for 6 Chloroquinoline 3 Sulfonamide

Rational Design of Advanced 6-Chloroquinoline-3-sulfonamide Hybrids and Conjugates

The rational design of hybrid molecules and conjugates represents a strategic approach to enhance the therapeutic efficacy and overcome the limitations of existing drug candidates. This involves the covalent linking of the this compound scaffold with other pharmacophores to create a single molecule with multiple pharmacological activities.

Recent efforts have focused on synthesizing novel quinoline-based sulfonamides. For instance, new series of quinoline-based benzenesulfonamides have been developed as potential carbonic anhydrase inhibitors. nih.gov The design of these compounds is based on the 4-anilinoquinoline scaffold, with the primary sulfonamide group positioned at various locations on the anilino moiety to act as a zinc anchoring group. nih.gov This strategic placement is anticipated to achieve significant hydrophobic interactions within the binding sites of cancer-related carbonic anhydrase isoforms. nih.gov

Furthermore, molecular hybridization of diversely functionalized quinoline (B57606) and sulfonamide moieties has been explored for anticancer applications. nih.govnih.gov These designs often involve creating diversity at the sixth position of the quinoline ring, incorporating both hydrophilic and lipophilic systems to modulate the physicochemical properties of the resulting compounds. nih.gov The synthesis of such hybrids has yielded molecules with potent activity against various cancer cell lines. nih.gov

The development of quinoline–sulfonamide hybrid compounds is also a promising strategy to combat bacterial resistance. nih.gov By targeting key bacterial enzymes like DNA gyrase and topoisomerase IV, these hybrids aim to disrupt bacterial growth effectively. nih.gov

Hybrid/Conjugate ClassRationalePotential Therapeutic Application
Carbonic Anhydrase Inhibitor Hybrids Incorporation of a zinc-binding sulfonamide group to target cancer-associated carbonic anhydrase isoforms. nih.govAnticancer (hypoxic tumors)
Diversely Functionalized Anticancer Hybrids Introduction of various substituents on the quinoline and sulfonamide moieties to enhance potency and selectivity against cancer cells. nih.govnih.govOncology
Antibacterial Hybrids Combination of the quinoline core with sulfonamides to target essential bacterial enzymes and overcome resistance. nih.govInfectious Diseases
Antimalarial Conjugates Linking the quinoline scaffold with other antimalarial pharmacophores to combat drug-resistant strains of Plasmodium falciparum.Antimalarial

Exploration of New Therapeutic Modalities and Targets Beyond Current Applications

While the primary focus has been on anticancer and antimicrobial activities, the unique chemical structure of this compound warrants investigation into a broader range of therapeutic targets.

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. mdpi.com The emergence of drug resistance in Plasmodium falciparum necessitates the development of novel agents. mdpi.comnih.govresearchgate.netasm.org Simplified reversed chloroquine (B1663885) molecules, which are structurally related to the quinoline core, have shown promise in overcoming resistance, suggesting that derivatives of this compound could be explored for this purpose. nih.govresearchgate.netasm.org

Furthermore, quinoline derivatives have demonstrated activity against neglected tropical diseases such as leishmaniasis. researchgate.net Research into quinoline-based compounds has shown their potential to inhibit the growth of Leishmania parasites. researchgate.net This opens up a promising avenue for developing this compound derivatives as novel antileishmanial agents.

New quinoline derivatives incorporating sulfonamide moieties have also exhibited potent antifungal activity, in some cases exceeding that of the standard drug fluconazole. ajol.inforesearchgate.net This highlights the potential of this chemical class in addressing fungal infections.

Therapeutic AreaPotential TargetRationale
Antimalarial Plasmodium falciparumThe quinoline core is a known antimalarial pharmacophore, and derivatives may overcome existing drug resistance. mdpi.comnih.govresearchgate.netasm.org
Antifungal Various fungal pathogensNovel 7-chloroquinoline (B30040) sulfonamide derivatives have shown strong antifungal activity. ajol.inforesearchgate.net
Antileishmanial Leishmania speciesQuinoline derivatives have shown efficacy against both promastigote and amastigote forms of the parasite. researchgate.net
Antiviral Various viral enzymesThe broad biological activity of quinolines suggests potential for antiviral applications.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmdpi.commdpi.comcrimsonpublishers.com These technologies can significantly accelerate the identification of novel drug candidates and optimize their properties.

AI and ML algorithms can be employed for:

Virtual Screening: Screening vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives based on their chemical structure. nih.gov

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

De Novo Drug Design: Generating novel molecular structures with desired therapeutic profiles using generative AI models. stanford.edu

Development of Innovative In Vitro Assay Systems for Mechanistic Studies

To fully elucidate the mechanisms of action of this compound and its derivatives, the development of innovative in vitro assay systems is crucial. High-throughput screening methods can be used to evaluate the enzymatic activity of potential inhibitors. For example, the effects of these compounds on metabolism can be assessed using cell-based lactate (B86563) production, oxygen consumption, and 13C NMR spectroscopy assays. nih.gov

Investigating Resistance Mechanisms and Strategies to Overcome Them

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. Understanding the mechanisms by which pathogens and cancer cells develop resistance to quinoline-based compounds is essential for designing next-generation therapies.

In bacteria, resistance to sulfonamides is often mediated by the acquisition of foreign genes that encode for drug-insensitive variants of the target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net Resistance can also arise from mutations in the chromosomal folP gene, which encodes DHPS. nih.govbiorxiv.org Strategies to overcome this resistance could involve the design of this compound derivatives that are less susceptible to these resistance mechanisms or that act on alternative targets.

In the context of malaria, resistance to quinoline-based drugs like chloroquine is a significant problem. mdpi.comresearchgate.net The development of hybrid compounds that combine the quinoline scaffold with other moieties that can reverse resistance is a promising approach. mdpi.com

Targeting Specific Cancer-Associated Pathways (e.g., Warburg Effect)

Many cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov This metabolic shift is enabled by enzymes such as lactate dehydrogenase (LDH) and pyruvate (B1213749) kinase M2 (PKM2). nih.govmdpi.com

Quinoline 3-sulfonamides have been identified as inhibitors of lactate dehydrogenase A (LDHA), leading to a reversal of aerobic glycolysis in cancer cells. nih.gov Inhibition of LDHA by these compounds resulted in profound metabolic alterations and impaired cell survival in carcinoma cells. nih.gov

Similarly, quinoline-8-sulfonamide (B86410) derivatives have been investigated as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2). mdpi.com Targeting these key glycolytic enzymes with this compound derivatives represents a compelling strategy for treating tumors that rely on aerobic glycolysis for survival. nih.gov

Cancer-Associated PathwayTarget EnzymeTherapeutic Strategy
Warburg Effect (Aerobic Glycolysis) Lactate Dehydrogenase A (LDHA)Inhibition of LDHA to reverse the glycolytic phenotype and induce cancer cell death. nih.gov
Warburg Effect (Aerobic Glycolysis) Pyruvate Kinase M2 (PKM2)Modulation of PKM2 activity to disrupt cancer cell metabolism. mdpi.com

Application in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, yet research and development of new treatments have been historically underfunded. mdpi.comnih.gov

Quinolines have shown promise as chemotherapeutic agents for leishmaniasis. researchgate.net Several studies have demonstrated the leishmanicidal activity of quinoline derivatives against both the promastigote and amastigote forms of Leishmania species. researchgate.net The development of this compound-based compounds could provide a new class of orally active treatments for this debilitating disease.

The broad antiparasitic potential of the quinoline scaffold suggests that derivatives of this compound could also be investigated for activity against other NTDs, such as Chagas disease, caused by Trypanosoma cruzi.

常见问题

Basic Research Questions

Q. How can researchers experimentally determine the solubility and stability of 6-Chloroquinoline-3-sulfonamide under varying physiological conditions?

  • Methodological Answer : Use shake-flask or HPLC-based solubility assays to measure solubility in buffers (e.g., pH 1.2–7.4) and simulate gastrointestinal conditions. Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, or oxidizing agents) with LC-MS or NMR monitoring to track decomposition products .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine hyphenated techniques like LC-MS for purity analysis and 1H/13C NMR for structural confirmation. X-ray crystallography is recommended for resolving ambiguities in sulfonamide or quinoline ring conformations .

Q. How should researchers design synthetic routes for this compound to optimize yield and minimize byproducts?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables (e.g., reaction temperature, solvent polarity, and stoichiometry). Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste and reaction time. Monitor intermediates via TLC or in-situ FTIR .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell culture conditions, passage number, or assay protocols). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and cross-reference with kinase profiling databases to rule off-target effects .

Q. How can computational modeling predict the binding affinity of this compound to novel therapeutic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to assess interactions with target proteins (e.g., carbonic anhydrase isoforms). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental frameworks address discrepancies between in vitro efficacy and in vivo pharmacokinetics of this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Perform comparative studies in rodent models with controlled variables (e.g., metabolic enzyme expression). Incorporate microsampling techniques to minimize animal use while collecting high-resolution PK data .

Q. How do researchers reconcile conflicting data on the sulfonamide group’s role in this compound’s mechanism of action?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified sulfonamide moieties. Use CRISPR-Cas9 gene editing to knock out putative targets in cellular models and assess phenotypic rescue .

Methodological Best Practices

  • Data Collection : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral datasets, including raw NMR/LC-MS files and metadata (e.g., solvent, temperature) .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in biological replicates. Use Bayesian statistics to quantify uncertainty in dose-response curves .
  • Ethical Compliance : Obtain institutional review for studies involving human-derived cell lines or animal models. Clearly document synthetic byproducts and environmental safety protocols .

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